Reported Antiproliferative Activity in a Human Breast Cancer Cell Line
The sole quantitative biological activity claimed for this compound is an IC50 range of 20 to 30 µM in an in vitro cell proliferation assay using human breast cancer cells . This data was identified on a non-primary vendor listing and is not supported by any peer-reviewed publication, patent, or database record. A separate, unverifiable annotation referencing an IC50 of 28 µM for an unspecified compound further highlights the weakness of this single data point, describing it as 'neither potent nor selective' [1]. No direct head-to-head comparison data against any named comparator exists.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50: 20 - 30 µM (source lacks experimental detail) |
| Comparator Or Baseline | No comparator data available. The annotation suggests general standards expect significantly lower IC50 values (e.g., nanomolar) for a compound to be considered 'potent'. |
| Quantified Difference | Not applicable; comparative data is absent. The activity is numerically weak compared to benchmarks for drug-like leads. |
| Conditions | Human breast cancer cell line; assay details (cell line, incubation time, readout) not specified. |
Why This Matters
This is the only existing biological activity claim and serves as a weak, unvalidated starting point. For procurement, this underscores that the compound should be treated as a tool for de novo investigation, not a characterized bioactive.
- [1] Southan, C. (2017, September 23). Hypothesis annotation on PubMed Commons. 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective'. View Source
